molecular formula C19H19N3O2S B2427959 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207048-65-4

3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2427959
M. Wt: 353.44
InChI Key: ZHDAQWWLMVVIIH-UHFFFAOYSA-N
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Description

The compound “3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound could involve the use of different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific requirements of the reaction and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For instance, the presence of a pyrrolidine ring could influence its physicochemical parameters .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into thieno[3,2-d]pyrimidines reveals diverse synthetic approaches that underline the chemical versatility and reactivity of this class. For instance, a study outlines a one-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, highlighting a green approach to synthesizing pharmacologically significant compounds with reduced catalyst loading and simplified purification processes (Shi et al., 2018). Another research effort describes new synthetic routes to thieno[3,2-d]pyrimidine derivatives, showcasing the structural diversity achievable through different synthetic conditions (El-Meligie et al., 2020).

Biological Activities and Pharmacological Potential

Thieno[3,2-d]pyrimidines have been associated with various biological activities, making them of interest for pharmaceutical applications. For example, certain derivatives have shown promising antimicrobial activity against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents from this class (Sirakanyan et al., 2015). Another study involving the synthesis of thieno[2,3-d]pyrimidines and related fused thiazolo derivatives discusses the chemical synthesis and potential biological activities of these compounds, further emphasizing the relevance of thieno[3,2-d]pyrimidines in medicinal chemistry (Ahmed, 2003).

Antitumor and Antifolate Activities

Particular attention has been given to the antitumor and antifolate activities of thieno[3,2-d]pyrimidine derivatives. A study on the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines explores these compounds as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showing significant inhibition of human DHFR and tumor cell growth (Gangjee et al., 2007).

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities and potential therapeutic applications. This could be achieved through the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-4-6-14(7-5-13)15-11-25-18-17(15)20-12-22(19(18)24)10-16(23)21-8-2-3-9-21/h4-7,11-12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDAQWWLMVVIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

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